molecular formula C22H32O4 B048936 5-cis Iloprost CAS No. 82889-99-4

5-cis Iloprost

Cat. No. B048936
CAS RN: 82889-99-4
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-UGQITTIWSA-N
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Description

5-cis Iloprost is a C-5 cis-isomer of iloprost, a second-generation structural analog of prostaglandin I2 (prostacyclin). It displays a ten-fold greater potency than the first-generation stable prostacyclin analogs, typified by carbaprostacyclin . There are no published studies of the pharmacological properties of 5-cis Iloprost .


Molecular Structure Analysis

The molecular formula of 5-cis Iloprost is C22H32O4, and it has a molecular weight of 360.5 .


Physical And Chemical Properties Analysis

The molecular formula of 5-cis Iloprost is C22H32O4, and it has a molecular weight of 360.5 .

Scientific Research Applications

Treatment of Acute Respiratory Distress Syndrome (ARDS)

5-cis Iloprost: has been studied for its therapeutic potential in treating ARDS. A clinical trial named the ThIlo trial aimed to evaluate the efficacy of inhaled iloprost in improving oxygenation and other outcome parameters in patients with ARDS . The trial’s primary endpoint was the improvement of oxygenation, defined as the ratio of PaO2/FiO2.

Management of Pulmonary Arterial Hypertension (PAH)

In the realm of PAH, 5-cis Iloprost has been administered as an aerosolized form to assess its safety and efficacy. A systematic review and meta-analysis indicated that chronic administration of aerosolized iloprost resulted in significant improvements in exercise capacity and hemodynamic parameters during the first three months after diagnosis .

Pharmacological Potency

The compound has been recognized for its high pharmacological potency, being ten-fold greater than the first-generation stable prostacyclin analogs. This potency is particularly relevant in the context of vascular effects and anti-inflammatory properties .

Research and Development Methodology

While not a direct application of 5-cis Iloprost , the compound’s development and study fall under the guidelines of the OECD’s Frascati Manual . This manual provides a framework for collecting and reporting data on research and experimental development, which is crucial for the systematic study of compounds like 5-cis Iloprost .

NIH Research Enhancement Award

The NIH Research Enhancement Award (R15) supports small-scale research projects at educational institutions. While this is not a direct application, research on compounds like 5-cis Iloprost could be funded under this program, highlighting the importance of such compounds in advancing biomedical research .

Chemical Test Data and Product Information

Companies like RR Scientific provide chemical test data and stability information for products, including compounds like 5-cis Iloprost . This application is crucial for ensuring the quality and efficacy of the compound in various research and therapeutic contexts .

Safety And Hazards

Iloprost is toxic if swallowed. It is recommended to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to get emergency medical help immediately .

Future Directions

Iloprost has been shown to be a safe and well-tolerated agent for pulmonary arterial hypertension (PAH) in the first 3 months after diagnosis . If used for a prolonged period, aerosol iloprost monotherapy could contribute to an unsatisfactory improvement in vascular remodeling and even a decreased event-free survival rate . Further experience with iloprost will no doubt help to define its clinical applications .

properties

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-UGQITTIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cis Iloprost

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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